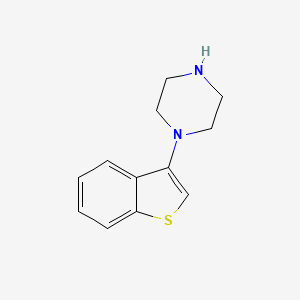

1-(1-benzothiophen-3-yl)piperazine

Description

Properties

Molecular Formula |

C12H14N2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

1-(1-benzothiophen-3-yl)piperazine |

InChI |

InChI=1S/C12H14N2S/c1-2-4-12-10(3-1)11(9-15-12)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2 |

InChI Key |

MBFFEYZLTXREPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CSC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 1 Benzothiophen 3 Yl Piperazine

Primary Synthetic Routes for 1-(1-Benzothiophen-3-yl)piperazine and Analogues

The foundational methods for synthesizing this compound and its related compounds primarily involve nucleophilic substitution for piperazine (B1678402) ring formation, strategic construction of the benzothiophene (B83047) system, and multistep sequences to connect the two heterocyclic structures.

Nucleophilic Substitution Approaches for Piperazine Ring Formation

The formation of the piperazine ring often relies on nucleophilic substitution reactions. A common strategy involves the reaction of a suitable benzothiophene precursor bearing a leaving group with piperazine or its derivatives. For instance, 1-benzylpiperazine (B3395278) can be prepared by reacting piperazine with benzyl (B1604629) chloride. orgsyn.org This method, however, can lead to a mixture of mono- and di-substituted products, necessitating purification. orgsyn.org An alternative approach involves the alkaline hydrolysis of 1-benzyl-4-carbethoxypiperazine. orgsyn.org

The reactivity of piperazine as a nucleophile is central to these syntheses. researchgate.net In the synthesis of related heterocyclic systems, piperazine has been shown to react with compounds containing active chlorine substituents to yield piperazin-1-yl derivatives. nih.gov The choice of solvent and base is crucial in directing the regioselectivity of these substitution reactions. researchgate.net

A series of 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives were synthesized, highlighting the versatility of nucleophilic substitution in creating diverse analogues. nih.gov Similarly, xanthone (B1684191) derivatives incorporating a piperazine moiety have been synthesized, demonstrating the broad applicability of this approach. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions in Piperazine Synthesis

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| Piperazine | Benzyl chloride | 1-Benzylpiperazine | orgsyn.org |

| Piperazine | Pentafluoropyridine | 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives | researchgate.net |

| 1-(Benzo[b]thiophen-3-yl)-3-chloropropane | Substituted phenylpiperazines | 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives | nih.gov |

| Chloromethylated xanthone | Substituted piperazines | Xanthone derivatives with piperazine moiety | nih.gov |

Strategies for Constructing the Benzothiophene Moiety

In a related context, the synthesis of benzofuran (B130515) derivatives, which shares mechanistic similarities with benzothiophene synthesis, has been achieved through various methods, including the reaction of visnaginone (B8781550) or khellinone (B1209502) with ethyl bromoacetate (B1195939) followed by cyclization. nih.gov

Multistep Reaction Sequences Involving Benzothiophene-Piperazine Linkage

The assembly of the final this compound structure often requires a multistep sequence that culminates in the linkage of the pre-formed benzothiophene and piperazine rings. A common approach involves the preparation of a reactive intermediate from the benzothiophene core, such as a halomethyl or a mesylated derivative, which is then subjected to nucleophilic attack by piperazine.

For example, the synthesis of 1-(1-benzothiophen-3-ylmethyl)piperazine (B2558183) involves linking the benzothiophene and piperazine moieties via a methylene (B1212753) bridge. chemscene.com In a similar vein, the synthesis of 1,3-benzothiazin-4-ones involves the condensation of aromatic amines and carbonyl compounds to form a Schiff base, which is then coupled with thiosalicylic acid. easpublisher.com This highlights a strategy of building a more complex heterocyclic system that incorporates a sulfur-containing ring.

Advanced Synthetic Techniques and Methodological Optimization

To improve the efficiency, yield, and environmental impact of synthesizing this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and various catalytic methods have been employed.

Microwave-Assisted Synthesis in Benzothiophene-Piperazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds. This technique has been successfully applied to the synthesis of various piperazine-containing molecules. For example, the synthesis of coumarin-based 1,3,5-triazinyl piperazines saw a significant reduction in reaction time and an increase in yield when using microwave irradiation compared to conventional heating. nih.gov

In the synthesis of a potentiator of Nerve Growth Factor, a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction was key to the rapid formation of the heteroaryl ether core of the target molecule. nih.gov This method allowed for the efficient synthesis in high yields. nih.gov Microwave irradiation has also been utilized in one-pot multicomponent reactions to produce researchgate.netdntb.gov.uaoxazine derivatives, demonstrating its versatility. arkat-usa.org Furthermore, sequential one-pot syntheses under microwave conditions have been developed for pyrazolo[1,5-a] dntb.gov.uanih.govresearchgate.nettriazines, showcasing the potential for complex molecule synthesis in a streamlined fashion. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of coumarin-based triazinyl piperazines | Hours | Minutes | Significant | nih.gov |

| Synthesis of a heteroaryl ether core | - | 30 minutes | 94% yield | nih.gov |

| Synthesis of researchgate.netdntb.gov.uaoxazine derivatives | Hours | Minutes | Improved yield and purity | arkat-usa.org |

Catalytic Approaches in Derivative Synthesis

Catalytic methods play a crucial role in the synthesis of piperazine derivatives, offering high efficiency and selectivity. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of N-arylpiperazines. mdpi.com Copper-catalyzed Ullmann-Goldberg reactions also provide a viable route. mdpi.com

In the synthesis of piperazine-substituted dihydrofuran derivatives, Mn(OAc)₃-mediated radical cyclization has been employed. nih.gov This method involves the generation of an α-carbon radical from a 1,3-dicarbonyl compound, which then undergoes cyclization with an unsaturated piperazine compound. nih.gov Furthermore, the synthesis of dntb.gov.uanih.govoxazine-piperazine derivatives has been achieved using Ga(NO₃)₃ as an effective catalyst to promote ring closure. doi.org These catalytic systems provide access to a diverse range of functionalized piperazine derivatives under mild conditions. dntb.gov.uaorganic-chemistry.org

Chemical Characterization Techniques for Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives of this compound results in new chemical entities whose precise molecular structures must be confirmed. Structural elucidation is a critical step that relies on a combination of modern analytical methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement. By analyzing the interaction of molecules with electromagnetic radiation and their behavior in magnetic and electric fields, researchers can piece together the exact structure of newly synthesized compounds. This confirmation is essential to correlate the chemical structure with its observed properties. The primary methods employed for the definitive characterization of these derivatives are spectroscopic techniques.

Spectroscopic Analysis (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic analysis is the cornerstone for the structural determination of novel organic compounds, including derivatives of this compound. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous characterization. Infrared (IR) spectroscopy identifies the functional groups present, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, and Mass Spectrometry (MS) determines the molecular weight and elemental formula, while also providing information on the molecule's fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, rapid, and non-destructive technique used to identify the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are recorded as absorption bands in an IR spectrum. The position of these bands (measured in wavenumbers, cm⁻¹) is characteristic of the type of chemical bond and the functional group it belongs to.

For derivatives of this compound, IR spectroscopy can confirm the presence of key structural motifs. For example, in a series of synthesized (4-methoxyphenyl)(2-(1-methyl-1H-pyrrol-2-yl)-5-(trifluoromethyl)benzo[b]thiophen-3-yl)methanone derivatives, characteristic IR absorption bands were observed for the C=O group (carbonyl) around 1638 cm⁻¹ and for C-F bonds in the trifluoromethyl group around 1306 cm⁻¹ and 1125 cm⁻¹. doi.org In other related benzofuran derivatives containing a piperazine moiety, the presence of carbonyl (C=O) and carbon-carbon double bond (C=C) stretches were confirmed by bands at approximately 1721 cm⁻¹ and 1610 cm⁻¹, respectively. nih.gov This allows chemists to quickly verify that a chemical reaction has successfully introduced or modified specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number and types of atoms, their connectivity, and their spatial relationships. The two most common types are ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR).

¹H NMR Spectroscopy: This technique provides information on the hydrogen atoms (protons) in a molecule. The spectrum displays signals for each chemically distinct proton, with the position (chemical shift, δ, in ppm) indicating its electronic environment. The integration of the signal reveals the number of protons it represents, and the splitting pattern (multiplicity) indicates the number of neighboring protons. For example, in a series of N-substituted pyrazoline derivatives of benzo[b]thiophene, the protons of the benzothiophene ring typically appear in the aromatic region of the spectrum (around 7.2-7.9 ppm). niscpr.res.in Protons on the piperazine ring, if present, would generally show signals in the aliphatic region (around 2.5-4.0 ppm), often as broad singlets or complex multiplets. researchgate.net

¹³C NMR Spectroscopy: This technique provides a signal for each chemically non-equivalent carbon atom. The chemical shift of each signal gives clues about the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, aromatic, aliphatic). In the characterization of 3-(benzo[b]thiophen-2yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole derivatives, ¹³C NMR was used to confirm the presence of all carbon atoms, with the carbonyl carbon of an attached acetyl group appearing at δ 163.979 ppm and the carbons of the benzothiophene ring appearing between δ 122.549 and 140.777 ppm. niscpr.res.in

The following table provides an example of ¹H NMR data for a synthesized benzo[b]thiophene derivative, illustrating how chemical shifts and multiplicities are reported to define the structure.

| Compound | ¹H NMR (300 MHz, CDCl₃) δ ppm |

| 1-(3-(Benzo[b]thiophen-2yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1yl)-2-chloroethan-1-one (3e) | 7.84-7.79 (m, 1H), 7.79-7.76 (m, 1H), 7.46-7.18 (m, 7H), 5.62-5.56 (dd, 1H, J₁=11.7 Hz, J₂=4.8 Hz), 4.62-4.51 (m, 2H), 3.92-3.818 (dd, 1H, J₁=17.7 Hz, J₂=11.7 Hz), 3.304-3.229 (dd, 1H, J₁=17.4 Hz, J₂=4.8 Hz) |

| 1-(3-(Benzo[b]thiophen-2yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1yl)-2-chloroethan-1-one (3g) | 8.23-8.18 (m, 2H), 7.87-7.74 (m, 2H), 7.47-7.26 (m, 5H), 5.72-5.66 (dd, 1H, J₁=12.0 Hz, J₂=5.4 Hz), 4.65-4.51(q, 2H), 3.99-3.89 (dd, 1H, J₁=17.7 Hz, J₂=12.0 Hz), 3.32-3.25 (dd, 1H, J₁=17.4 Hz, J₂=5.1 Hz) |

Data sourced from a study on N-substituted pyrazoline derivatives of benzo[b]thiophene. niscpr.res.in

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, allowing for the determination of its elemental formula (a technique known as High-Resolution Mass Spectrometry or HRMS). Furthermore, the molecule often fragments in the mass spectrometer in a predictable way, producing a unique fragmentation pattern that acts as a molecular fingerprint and offers additional structural clues.

For derivatives of this compound, the molecular ion peak [M+H]⁺ (in positive ion mode) confirms the molecular weight of the synthesized compound. For instance, in the analysis of a benzo[b]thiophene pyrazoline derivative, the calculated mass for the protonated molecule C₁₉H₁₄N₂SOFCl was 372.84, and the found mass was 373.25, confirming the compound's identity. niscpr.res.in The fragmentation of the parent benzo[b]thiophene structure is known to be dominated by the loss of units such as C₂H₂ and CS. researchgate.net The fragmentation of the piperazine ring is also well-characterized and typically involves cleavage at the bonds adjacent to the nitrogen atoms. nih.gov

The table below shows LC-MS data for several benzo[b]thiophene derivatives, demonstrating the use of mass spectrometry to confirm the molecular weight.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 1-(3-(Benzo[b]thiophen-2yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1yl)-2-chloroethan-1-one | C₁₉H₁₄N₂SOFCl | 372.84 | 373.25 |

| 1-(3-(Benzo[b]thiophen-2yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1yl)-2-chloroethan-1-one | C₁₉H₁₄N₂SOCl₂ | 389.29 | 390.59 |

| 1-(3-(Benzo[b]thiophen-2yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1yl)-2-chloroethan-1-one | C₁₉H₁₄N₃SClO₃ | 399.95 | 400.01 |

Data sourced from a study on N-substituted pyrazoline derivatives of benzo[b]thiophene. niscpr.res.in

By integrating the findings from IR, NMR, and MS, researchers can confidently and accurately elucidate the structures of novel derivatives of this compound, which is a fundamental prerequisite for further investigation into their chemical and biological properties. nih.govniscpr.res.in

Structure Activity Relationship Sar Studies of 1 1 Benzothiophen 3 Yl Piperazine and Its Analogues

Systematic Structural Modifications of the Benzothiophene (B83047) Core and Their Biological Impact

The benzothiophene moiety serves as a crucial scaffold in this class of compounds, and alterations to this core have profound effects on their biological activity. ontosight.ainih.gov Modifications often involve the introduction of various substituents onto the benzene (B151609) ring of the benzothiophene nucleus.

Research has shown that the nature and position of these substituents can significantly influence receptor affinity and selectivity. For instance, in a series of compounds designed as dual-acting antidepressants, the introduction of a halogen atom, such as fluorine or chlorine, at the 5-position of the benzothiophene ring was found to be critical for achieving high affinity for both the 5-HT1A serotonin (B10506) receptor and the serotonin transporter (SERT). nih.gov Specifically, a 5-fluoro or 5-chloro substitution resulted in compounds with nanomolar potency for both targets. nih.gov

Furthermore, the replacement of the benzothiophene scaffold with other heterocyclic systems like benzofuran (B130515) or indole (B1671886) has been explored to identify novel chemical templates with varying degrees of affinity and potency for different targets, such as the peroxisome proliferator-activated receptor delta (PPARδ). nih.gov

Table 1: Impact of Benzothiophene Core Substitution on Biological Activity

| Compound Analogue | Substitution on Benzothiophene Core | Target(s) | Reported Activity | Reference |

|---|---|---|---|---|

| Analogue 1 | 5-Chloro | 5-HT1A / SERT | High nanomolar affinity (Ki = 30 nM for both) | nih.gov |

| Analogue 2 | 5-Fluoro | 5-HT1A / SERT | High nanomolar affinity (Ki = 2.3 nM for 5-HT1A, 12 nM for SERT) | nih.gov |

| Analogue 3 | Unsubstituted | PPARδ | Identified as a novel template for PPARδ agonists | nih.gov |

Influence of Substituents on the Piperazine (B1678402) Ring on Receptor Interaction and Functional Activity

The piperazine ring is a common motif in pharmacologically active compounds, and its substitution pattern plays a vital role in determining the interaction with biological targets. ijrrjournal.comresearchgate.net In the context of 1-(1-benzothiophen-3-yl)piperazine analogues, modifications to the piperazine ring have been extensively studied to fine-tune their activity.

The substituent at the N-4 position of the piperazine ring is particularly important for receptor recognition. For compounds targeting serotonin receptors, an aryl group, such as a methoxyphenyl group, is often preferred. The position of the methoxy (B1213986) group on the phenyl ring can dictate the functional activity of the compound. For example, a 2-methoxyphenylpiperazine moiety is a common feature in many high-affinity 5-HT1A receptor ligands. nih.gov

In other classes of piperazine-containing compounds, even small substituents on the carbon atoms of the piperazine ring can significantly impact affinity and selectivity. For instance, in a series of 1-piperazino-3-arylindans, small substituents like methyl or dimethyl at the 2-position of the piperazine ring led to potent dopamine (B1211576) D1 and D2 antagonism. nih.gov This highlights the sensitivity of receptor binding pockets to the steric bulk and conformation of the piperazine ring.

Moreover, studies on other piperazine derivatives have shown that replacing the piperazine ring with a piperidine (B6355638) ring can significantly affect affinity for certain targets, such as the sigma-1 receptor, while maintaining affinity for others like the histamine (B1213489) H3 receptor. nih.gov

Table 2: Effect of Piperazine Ring Substituents on Receptor Affinity

| Core Structure | Piperazine Substituent | Target(s) | Key Finding | Reference |

|---|---|---|---|---|

| 1-(Benzo[b]thiophen-3-yl)propane | 4-(2-Methoxyphenyl)piperazine | 5-HT1A / SERT | High affinity for both targets | nih.gov |

| 1-Piperazino-3-phenylindan | 2,2-Dimethylpiperazine | Dopamine D1/D2 | Potent D1 and D2 antagonism | nih.gov |

| Arylpiperazine | 4-(pyridin-4-yl)piperazine | Sigma-1 Receptor | Lower affinity compared to piperidine core analogues | nih.gov |

Role of Linker Chemistry and Chain Length in Pharmacological Profiles

In the development of dual 5-HT1A receptor and SERT ligands, a three-carbon (propane) chain was utilized as the linker. nih.gov This specific length appears to provide the appropriate distance and flexibility for the molecule to interact effectively with both binding sites. The presence of a hydroxyl group on this linker, creating a propan-1-ol structure, was also a feature of the most potent compounds in this series. nih.gov

In other series of piperazine derivatives, the length of the alkyl linker has been shown to have a variable impact on affinity depending on the target. For instance, in a series of dual histamine H3 and sigma-1 receptor ligands, there was no clear influence of the alkylic linker length on their affinity for the sigma-1 receptor. nih.gov This suggests that for some receptors, the precise length of the linker is less critical than its ability to place the terminal pharmacophore in the correct region of the binding site.

The chemistry of the linker itself is also important. The introduction of specific functional groups, such as a carbonyl in a propanone linker or a hydroxyl in a propanol (B110389) linker, can introduce new hydrogen bonding opportunities or alter the electronic properties of the molecule, thereby modulating its interaction with the receptor.

Stereochemical Considerations in SAR Development

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in affinity, efficacy, and even the mode of action between enantiomers.

In studies of related piperazine compounds, such as 1-piperazino-3-arylindans, the stereochemistry at the chiral centers of the indan (B1671822) ring was crucial for activity. The different enantiomers were found to have distinct pharmacological profiles; one enantiomer acted as a potent dopamine receptor antagonist, while the other was an inhibitor of dopamine and norepinephrine (B1679862) uptake. nih.gov This demonstrates that stereoisomers can interact with different targets or in different ways with the same target.

SAR Insights Relevant to Specific Biological Targets

The SAR of this compound analogues is highly dependent on the specific biological target being investigated.

5-HT1A Serotonin Receptors and Serotonin Transporter (SERT) A significant body of research has focused on developing dual-acting ligands for the 5-HT1A receptor and SERT for the treatment of depression. nih.gov In this context, a key SAR finding is the combination of a halogen-substituted benzothiophene ring and a 2-methoxyphenylpiperazine moiety connected by a three-carbon chain. nih.gov Specifically, compounds with a 5-fluoro or 5-chloro substituent on the benzothiophene core displayed high nanomolar affinity for both targets. nih.gov The compound 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol, for example, exhibited a Ki of 2.3 nM for the 5-HT1A receptor and 12 nM for SERT, and was identified as a 5-HT1A antagonist. nih.gov

Table 3: SAR for Dual 5-HT1A/SERT Activity

| Compound | Benzothiophene Substitution | Piperazine Substitution | 5-HT1A Ki (nM) | SERT Ki (nM) | Reference |

|---|---|---|---|---|---|

| 7 | 5-Chloro | 4-(2-methoxyphenyl) | 30 | 30 | nih.gov |

| 8 | 5-Fluoro | 4-(2-methoxyphenyl) | 2.3 | 12 | nih.gov |

Estrogen Receptor Alpha (ERα) Benzothiophene derivatives containing a piperazine side chain have also been investigated as selective estrogen receptor modulators (SERMs). nih.gov These compounds were identified as high-affinity ligands with significant selectivity for the estrogen receptor alpha (ERα) subtype. The presence of the basic piperazine side chain was a key structural feature for achieving this selectivity and potent agonist activity in bone tissue, distinguishing them from other SERMs like raloxifene. nih.gov

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) The benzothiophene scaffold has served as a template for the development of selective PPARδ agonists. nih.gov SAR studies initiated with a benzothiophene template, which was then modified with various moieties such as thiazolyl and isoxazolyl groups, led to the discovery of potent and selective agonists for PPARδ over the PPARα and PPARγ subtypes. nih.gov

Dopamine (D1/D2) and Other Receptors While not directly involving a benzothiophene core, SAR studies on structurally related arylpiperazine compounds provide valuable insights. For instance, research on 1-piperazino-3-phenylindans showed that 6-chloro or 6-fluoro substitution on the indan ring, combined with small substituents on the piperazine ring, resulted in a preference for D1 receptors. nih.gov These compounds also demonstrated high affinity for 5-HT2 receptors. nih.gov

Table of Compounds Mentioned

Pharmacological Target Identification and Receptor Interaction Profiling

Comprehensive Receptor Binding Affinity Studies

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT3, 5-HT6, 5-HT7)

No specific binding affinity data for 1-(1-benzothiophen-3-yl)piperazine at serotonin receptor subtypes has been identified. However, extensive research has been conducted on derivatives. For instance, series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane and propanol (B110389) derivatives have been synthesized and evaluated for their dual activity at 5-HT1A serotonin receptors and the serotonin transporter. nih.govcapes.gov.brnih.gov Compounds within these series, such as those with chloro or fluoro substitutions on the benzothiophene (B83047) ring and a methoxyphenyl group on the piperazine (B1678402), have demonstrated high nanomolar affinity for the 5-HT1A receptor. nih.gov Similarly, studies on 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have reported micromolar affinity for 5-HT1A sites, with the specific substitutions on the arylpiperazine moiety heavily influencing the binding affinity. mdpi.com

Dopamine (B1211576) Receptor Subtype Affinities (e.g., D2, D3)

Direct binding affinity data for this compound at dopamine D2 and D3 receptors is absent from the available literature. Research in this area has focused on more complex molecules that incorporate the benzothiophene-piperazine scaffold. For example, a benzo[b]thiophene derivative, within a series of bioisosteric analogues, showed high affinity for both D2 and D3 receptors, with Ki values of 76.9 nM and 1.69 nM, respectively. nih.gov Another study on 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) derivatives reported that specific compounds acted as partial agonists at D2 and D3 receptors. thieme-connect.com These findings underscore that the specific substitution pattern is a key determinant of dopaminergic activity.

Other Neurotransmitter Receptor Interactions (e.g., Histamine (B1213489) H3/H4)

There is no available information on the interaction of this compound with histamine H3 or H4 receptors. The piperazine scaffold is a common feature in many histamine receptor ligands, but research has not specifically addressed this unsubstituted benzothiophene variant. ijrrjournal.com

Sigma Receptor Subtype Interactions (e.g., σ1, σ2)

Data regarding the binding affinity of this compound for sigma σ1 and σ2 receptors could not be located in the public domain.

Enzyme Modulation and Inhibition Studies

Information on the enzymatic activity of this compound is not present in the reviewed scientific literature.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

No studies were identified that investigate the potential for this compound to inhibit the fatty acid amide hydrolase (FAAH) enzyme.

Mechanistic Elucidation of Molecular Interactions at Target Sites

Molecular docking studies have been instrumental in elucidating the potential binding modes of benzothiophene piperazine derivatives at their respective target sites. These computational analyses provide insights into the specific molecular interactions that govern the inhibitory activity of these compounds.

For derivatives targeting the 5-HT1A receptor, docking studies have highlighted the importance of electrostatic interactions. mdpi.com In a study of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, the most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity for 5-HT1A receptors, with docking studies revealing key electrostatic interactions responsible for this affinity. mdpi.com

In the context of acetylcholinesterase inhibition, docking studies of benzoxazine-arylpiperazine derivatives have shown that the most active compounds exhibit a binding mode similar to that of donepezil (B133215), interacting with the same residues in the enzyme's active site. nih.govresearchgate.net

Molecular docking of phenylpiperazine derivatives with topoisomerase II has indicated that the phenylpiperazine moiety can intercalate between DNA bases, engaging in π-π stacking interactions. nih.gov Additionally, hydrogen bonds between the 1,2-benzothiazine portion of these molecules and amino acid residues in the enzyme, as well as with DNA bases, have been observed. nih.gov

For monoamine oxidase (MAO) inhibitors, molecular dynamics simulations of phenyl- and 1-benzhydrylpiperazine (B193184) derivatives have demonstrated stable binding within the active cavity of MAO-B. nih.gov

Interactive Table: Predicted Molecular Interactions of Related Benzothiophene Piperazine Derivatives

| Target Enzyme/Receptor | Derivative Class | Key Predicted Interactions |

| 5-HT1A Receptor | Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one | Electrostatic interactions mdpi.com |

| Acetylcholinesterase | Benzoxazine-arylpiperazine | Interaction with the same residues as donepezil nih.govresearchgate.net |

| Topoisomerase II | Phenylpiperazine derivatives of 1,2-benzothiazine | π-π stacking of the phenylpiperazine moiety with DNA bases; hydrogen bonding with amino acid residues (e.g., Asp463, Gly488) and DNA bases (e.g., DC8, DT9) nih.gov |

| Monoamine Oxidase B | Phenyl- and 1-benzhydrylpiperazine | Stable binding in the active cavity nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Benzothiophene piperazine urea | Covalent modification of the active site serine nucleophile; van der Waals interactions between the biaryl ether piperidine (B6355638) moiety and the hydrophobic acyl chain-binding pocket nih.govscispace.com |

Computational and in Silico Studies of 1 1 Benzothiophen 3 Yl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique has been pivotal in understanding the interactions between benzothiophene (B83047) piperazine (B1678402) derivatives and their biological targets.

Prediction of Binding Conformations and Orientations

Molecular docking studies on derivatives of 1-(1-benzothiophen-3-yl)piperazine have successfully predicted their binding conformations within the active sites of various receptors. For instance, in studies of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives targeting the 5-HT1A serotonin (B10506) receptor, docking simulations revealed specific preferred conformations. The analysis of these conformations is based on the total energies of the resulting complexes, with lower energy scores indicating more favorable binding. nih.gov The docking of these compounds into the receptor's binding site helps to visualize the three-dimensional arrangement of the ligand-receptor complex, providing a static model of the interaction.

Analysis of Electrostatic and Hydrophobic Interactions within Binding Pockets

The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. For benzothiophene piperazine derivatives, both electrostatic and hydrophobic interactions play crucial roles. Docking studies have shown that the protonated nitrogen atom of the piperazine ring can form strong electrostatic interactions with negatively charged amino acid residues, such as aspartate, in the binding pocket. nih.gov Furthermore, the benzothiophene moiety and any aryl substituents on the piperazine ring can engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov These interactions are critical for the affinity and selectivity of the compound. In some cases, pi-pi stacking interactions between the aromatic rings of the ligand and aromatic amino acid residues like tryptophan have been observed, further stabilizing the complex. mdpi.com

Identification of Key Amino Acid Residues Involved in Ligand Binding

A significant outcome of molecular docking simulations is the identification of specific amino acid residues that are key to the binding of a ligand. For 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, a crucial hydrogen bond was identified between the protonated nitrogen of the piperazine ring and the aspartic acid residue D116 of the 5-HT1A receptor. nih.gov This interaction is a determining factor for the binding affinity of these compounds. Other residues may be involved in hydrophobic interactions, creating a pocket that accommodates the ligand. The identification of these key residues provides a roadmap for the rational design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For piperazine derivatives, QSAR models have been developed to predict their activity against various biological targets. mdpi.com

These models are built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then employed to build a model that can predict the activity of new, untested compounds. For instance, a QSAR study on 1-phenylbenzimidazoles, a related class of compounds, successfully developed a model with good predictive power for their inhibitory activity against the platelet-derived growth factor receptor. nih.gov Such models are valuable tools for virtual screening of large compound libraries and for guiding the synthesis of new derivatives with enhanced biological activity. While a specific QSAR model for this compound was not found, the methodologies applied to similar structures demonstrate the potential of this approach for this class of compounds. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. isca.me These predictions help to identify potential liabilities that could lead to the failure of a drug candidate in later stages of development.

Gastrointestinal Absorption Prediction

The oral bioavailability of a drug is highly dependent on its absorption from the gastrointestinal (GI) tract. In silico models are widely used to predict the GI absorption of drug candidates. mdpi.comnih.gov These models take into account various physicochemical properties of the molecule, such as its lipophilicity, solubility, and molecular weight, to estimate its ability to permeate the intestinal wall. mdpi.com

For piperazine derivatives, in silico tools like SwissADME and pkCSM have been used to predict their ADME properties, including gastrointestinal absorption. isca.me Studies on 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one and its derivatives have shown that these compounds are predicted to have good oral bioavailability. researchgate.net The prediction of high GI absorption for these compounds suggests that they are likely to be well-absorbed when administered orally. researchgate.net While specific data for this compound is not available, the general findings for related piperazine derivatives suggest that this scaffold is amenable to good oral absorption.

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. nih.gov For a CNS-acting compound like this compound, which is structurally related to known CNS-active agents, predicting its ability to penetrate this barrier is a key step in its evaluation.

In silico models are frequently employed to predict BBB permeability, using various molecular descriptors. These computational methods, including machine learning algorithms like support vector machines (SVM), analyze properties such as lipophilicity (LogP), molecular weight, polar surface area (PSA), and hydrogen bond count to estimate a compound's potential to cross the BBB. nih.govresearchgate.net Generally, compounds with high lipophilicity, low molecular weight, and limited polar surface area are more likely to passively diffuse across the BBB. The piperazine moiety, common in many CNS drugs, can influence these properties. banglajol.info

Computational predictions for this compound suggest it has a high potential for BBB penetration, a characteristic necessary for targeting receptors within the brain.

| Parameter | Predicted Value/Classification | Basis of Prediction |

|---|---|---|

| BBB Permeability | High | Based on structural similarity to CNS-active arylpiperazines and favorable lipophilicity. |

| LogBB (log[Cbrain]/[Cblood]) | > 0 | Values greater than 0 suggest a compound readily crosses the BBB. researchgate.net |

| CNS Activity | CNS Active (+2) | Qualitative prediction based on preclinical computer models. |

Plasma Protein Binding Affinity Prediction

Once in the bloodstream, a compound's distribution and availability are significantly influenced by its binding to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG). nih.govdrugbank.com Only the unbound fraction of a drug is free to cross membranes, interact with therapeutic targets, be metabolized, and be excreted. nih.govnih.gov Therefore, predicting the extent of plasma protein binding (PPB) is crucial for understanding a compound's pharmacokinetic profile.

The piperazine pharmacophore is known to contribute to protein-binding capacity. mdpi.com In silico models predict PPB based on physicochemical properties like lipophilicity and ionization state. For lipophilic and basic compounds such as many arylpiperazines, binding to both HSA and AAG can be significant. drugbank.com Computational tools predict that this compound is highly bound to plasma proteins.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Human Plasma Protein Binding | > 95% | A small fraction of the compound is free in circulation to exert its pharmacological effect. |

| Primary Binding Proteins | Human Serum Albumin (HSA), α1-Acid Glycoprotein (AAG) | Binding to multiple proteins can create complex pharmacokinetic behavior. nih.gov |

Volume of Distribution Predictions

The apparent volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body tissues compared to the plasma. nih.gov A high Vd indicates that a significant portion of the drug has moved from the plasma into the extravascular compartments, including tissues and fat. This is typical for lipophilic compounds that readily cross cell membranes and bind to tissue components.

Physiologically based pharmacokinetic (PBPK) models and other computational approaches predict Vd by considering factors like a compound's lipophilicity (LogP/D), pKa, and plasma and tissue protein binding. nih.gov For basic compounds like this compound, which are ionized at physiological pH and are lipophilic, extensive tissue distribution and a correspondingly high Vd are expected.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Volume of Distribution (Vd) | High (> 3 L/kg) | Indicates extensive distribution into tissues outside the bloodstream. |

| Steady-State Volume of Distribution (Vss) | High | Consistent with predictions from PBPK models for lipophilic, basic compounds. nih.gov |

Cytochrome P450 (CYP) Isoform Interaction (Inhibition and Substrate) Prediction

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs. Predicting a compound's interaction with CYP isoforms is vital to foresee potential drug-drug interactions (DDIs). nih.gov A compound can be a substrate for, an inhibitor of, or an inducer of one or more CYP enzymes. Inhibition of a key metabolic pathway can lead to elevated plasma levels of co-administered drugs. nih.gov

The arylpiperazine scaffold is a well-known structural motif in many drugs metabolized by CYP2D6 and CYP3A4. In silico models, which analyze the molecule's structure for known pharmacophores recognized by CYP enzymes, are used to predict these interactions. Based on its structure, this compound is predicted to be a substrate for several CYP isoforms and a potential inhibitor, particularly of CYP2D6.

| CYP Isoform | Predicted Role as Substrate | Predicted Role as Inhibitor |

|---|---|---|

| CYP1A2 | Unlikely | Low Probability |

| CYP2C9 | Possible | Low-to-Moderate Probability |

| CYP2C19 | Possible | Low-to-Moderate Probability |

| CYP2D6 | Probable | Probable |

| CYP3A4 | Probable | Moderate Probability |

Lipophilicity Considerations in Pharmacokinetic Prediction

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a master parameter influencing a compound's entire pharmacokinetic profile. nih.gov It affects absorption, distribution throughout the body, penetration of the BBB, binding to plasma proteins and tissue components, and susceptibility to metabolism. nih.govmdpi.com While a certain degree of lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. mdpi.com

Numerous computational algorithms exist to predict LogP values, each using a different method of calculation (e.g., atom-based, fragment-based). The predicted LogP values for this compound place it in the moderately to highly lipophilic range, consistent with its predicted ability to cross the BBB and its extensive distribution.

| Algorithm/Method | Predicted LogP Value |

|---|---|

| iLOGP | 3.75 |

| XLOGP3 | 3.52 |

| WLOGP | 3.18 |

| MLOGP | 2.95 |

| SILCOS-IT | 3.68 |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide powerful insights into the physical movements of atoms and molecules, allowing researchers to observe the stability and dynamics of a ligand-protein complex over time. dntb.gov.ua By simulating the complex in a virtual aqueous environment, MD can confirm the stability of a binding pose obtained from molecular docking and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex's integrity. nih.gov

Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average deviation of atoms from their initial position, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov A stable RMSD for both the protein and the bound ligand over the simulation time (e.g., 100 nanoseconds) indicates a stable binding mode. For this compound, MD simulations would be crucial to validate its binding mode within a target receptor, such as a serotonin or dopamine (B1211576) receptor, and to assess the durability of the interaction.

| Parameter | Average Value (nm) | Standard Deviation (nm) | Interpretation |

|---|---|---|---|

| Protein RMSD | 0.25 | 0.05 | Low value indicates the overall protein structure remains stable. |

| Ligand RMSD | 0.15 | 0.04 | Low value suggests the ligand remains in a stable conformation within the binding pocket. nih.gov |

| Protein RMSF | 0.18 | 0.06 | Indicates fluctuations in protein residues, with higher values for loop regions. |

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, HOMO-LUMO, Electrostatic Potential Maps)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing fundamental insights into its structure, stability, and reactivity. scirp.orgnih.gov These methods can calculate the distribution of electron density and the energies of molecular orbitals.

Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. scirp.org

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. scirp.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity. scirp.org

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) regions that are susceptible to electrophilic attack and electron-poor (positive potential) regions prone to nucleophilic attack. academie-sciences.fr

For this compound, DFT calculations can help elucidate its intrinsic reactivity and the nature of its interactions with biological targets.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.98 | Indicates the energy of the outermost electrons available for donation. |

| LUMO Energy | -1.15 | Represents the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 4.83 | A relatively large gap suggests good kinetic stability. scirp.org |

Preclinical Pharmacokinetics and Metabolism Investigations of 1 1 Benzothiophen 3 Yl Piperazine

In Vitro Metabolism Characterization

In vitro metabolic studies are fundamental in early drug discovery to predict a compound's behavior in a living organism. These assays provide initial insights into metabolic stability and the enzymatic pathways responsible for biotransformation.

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard tool for assessing the metabolic stability of new chemical entities. enamine.net The stability of a compound in the presence of liver microsomes is a key indicator of its likely hepatic clearance in vivo. enamine.net For arylpiperazine derivatives, such as 1-(1-benzothiophen-3-yl)piperazine, metabolic stability is a crucial factor influencing their potential as drug candidates. plos.org

In a typical hepatic microsomal stability assay, the test compound is incubated with liver microsomes (from human, rat, or mouse) and necessary cofactors like NADPH at 37°C. enamine.netplos.org The depletion of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). enamine.netplos.org From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. enamine.net For instance, some piperazin-1-ylpyridazine derivatives have been shown to be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as 2-3 minutes. rsc.orgnih.gov This highlights the importance of the chemical scaffold in determining metabolic stability. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Test System | Source of metabolic enzymes. | Human Liver Microsomes |

| Compound Concentration | Initial concentration of the test compound. | 1 µM |

| Incubation Time | Duration of the experiment. | 0, 5, 15, 30, 60 min |

| In Vitro Half-life (t½) | Time taken for 50% of the compound to be metabolized. | 35 min |

| Intrinsic Clearance (Clint) | Measure of the intrinsic metabolic rate. | 20 µL/min/mg protein |

Identifying the major metabolites of a drug candidate is crucial for understanding its pharmacological and toxicological profile. In vitro systems, such as hepatocytes and liver microsomes, are extensively used for this purpose. For piperazine-containing compounds, metabolism often occurs on the piperazine (B1678402) ring itself or on the aromatic moieties. researchgate.netnih.gov

Common metabolic transformations for arylpiperazine derivatives include N-dealkylation, hydroxylation of the aromatic ring, and degradation of the piperazine moiety. nih.govnih.gov For example, studies on 1-(3-chlorophenyl)piperazine (B195711) (mCPP) revealed that its major metabolites were formed through hydroxylation of the phenyl ring and degradation of the piperazine ring. nih.gov In the case of benzothiophene-containing molecules, metabolism can lead to the formation of reactive arene oxide intermediates on the benzothiophene (B83047) moiety, which can then be further metabolized to dihydrodiols and glutathione (B108866) adducts. nih.gov

Understanding the biotransformation pathways helps in identifying "metabolic soft spots," which are chemically labile sites in a molecule that are prone to metabolism. This knowledge is invaluable for medicinal chemists to guide structural modifications aimed at improving metabolic stability.

For many arylpiperazine derivatives, the piperazine ring and the attached aryl group are common sites of metabolism. researchgate.netnih.gov The primary cytochrome P450 (CYP) enzymes involved in the metabolism of arylpiperazines are often CYP3A4 and CYP2D6. nih.gov The metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), for instance, involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net The benzothiophene ring system can also be a site of metabolic attack, potentially leading to the formation of reactive intermediates. nih.gov Identifying these pathways early allows for the design of analogues with improved metabolic profiles. researchgate.net

In Vivo Pharmacokinetic Profiling in Relevant Animal Models

Oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is influenced by factors such as absorption and first-pass metabolism. nih.gov The piperazine moiety is often incorporated into drug molecules to enhance properties like water solubility and oral bioavailability. mdpi.com

In vivo pharmacokinetic studies in animal models, typically rats or mice, involve administering the compound and collecting blood samples at various time points to measure plasma concentrations. nih.gov These studies determine key parameters like the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total systemic exposure. nih.govfrontiersin.org For example, in rats, the oral bioavailability of a compound can be assessed by comparing the AUC after oral administration to the AUC after intravenous administration. nih.gov

| Parameter | Description | Example Value (Oral Administration) | Example Value (Intravenous Administration) |

|---|---|---|---|

| Cmax | Maximum plasma concentration. | 500 ng/mL | 2000 ng/mL |

| Tmax | Time to reach Cmax. | 1.5 h | 0.25 h |

| AUC (0-t) | Area under the curve from time 0 to the last measurable concentration. | 3000 ng·h/mL | 6000 ng·h/mL |

| Oral Bioavailability (F%) | Fraction of the dose reaching systemic circulation. | 50% | N/A |

The elimination half-life (t½) of a drug is the time it takes for the plasma concentration to decrease by half, while clearance (CL) is the volume of plasma cleared of the drug per unit of time. These parameters are crucial for determining the dosing interval and predicting drug accumulation.

Following administration in animal models, the decline in plasma concentration over time is analyzed to calculate the elimination half-life and clearance rate. nih.gov For some piperazine derivatives, rapid metabolism can lead to short half-lives. rsc.orgnih.gov For instance, studies with certain piperazin-1-ylpyridazines showed very short in vitro microsomal half-lives, which often translate to rapid clearance in vivo. rsc.orgnih.gov Conversely, modifications to the chemical structure can significantly extend the half-life and reduce clearance. rsc.orgnih.gov

Interspecies Comparison of Metabolic Profiles

The study of how a drug is metabolized in different species is a cornerstone of preclinical research. These comparative studies, typically using animal models such as rats and dogs alongside human-derived in vitro systems, are essential for predicting a compound's behavior in humans. While specific published data for this compound is limited, the metabolic pathways for structurally related arylpiperazine and benzothiophene-containing compounds have been characterized, allowing for a predictive assessment.

In vitro studies using liver microsomes from rats, dogs, and humans are a primary tool for these comparisons. nih.gov For compounds containing a benzothiophene ring, common metabolic transformations include oxidation of the sulfur atom to form a sulfoxide, as well as hydroxylation at various positions on the benzothiophene ring system. The piperazine moiety is also a frequent site of metabolism. Key pathways include N-dealkylation, which involves the removal of the benzothiophene group, and oxidation of the piperazine ring itself.

Following these initial Phase I reactions, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to create more water-soluble metabolites that are more easily excreted. nih.gov

Significant quantitative and qualitative differences often emerge between species. nih.gov For instance, the rate and primary site of hydroxylation on the aromatic ring can vary, and the extent of subsequent glucuronidation or sulfation may differ substantially. One species might favor sulfation, while another predominantly uses glucuronidation for the same metabolite. These species-specific differences are critical to understand, as they can impact the pharmacological and toxicological profile of a compound.

Table 1: Representative Interspecies Metabolic Profile of a Benzothiophene Piperazine Derivative in Liver Microsomes

| Metabolite Type | Metabolic Pathway | Rat | Dog | Human |

| M1: Hydroxylated benzothiophene | Aromatic Hydroxylation | Major | Major | Major |

| M2: Benzothiophene S-oxide | S-Oxidation | Minor | Moderate | Minor |

| M3: Piperazine N-oxide | N-Oxidation | Minor | Minor | Minor |

| M4: N-dealkylated piperazine | N-Dealkylation | Moderate | Minor | Moderate |

| M5: Glucuronide of M1 | Glucuronidation | Moderate | Major | Moderate |

This table presents a hypothetical metabolic profile based on known pathways for structurally similar compounds. The relative abundance (Minor, Moderate, Major) illustrates potential species differences.

Analytical Methodologies for Metabolite Identification in Complex Biological Matrices (e.g., LC-MS/MS)

The identification and structural elucidation of metabolites from complex biological samples like plasma, urine, or microsomal incubations require highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for this purpose. nih.govmdpi.com

The process begins with sample preparation, where techniques like protein precipitation or solid-phase extraction are used to remove interfering components from the biological matrix. The cleaned extract is then injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates the parent compound from its various metabolites based on their physicochemical properties, such as polarity and size.

As the separated compounds exit the HPLC column, they enter the mass spectrometer. In the first stage, the molecules are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is measured, providing the molecular weight of each compound. To confirm the structure, tandem mass spectrometry (MS/MS) is performed. A specific metabolite ion (a precursor ion) is selected and fragmented into smaller product ions. The resulting fragmentation pattern is like a fingerprint, offering detailed structural information. nih.gov

For a compound like this compound, a hydroxylated metabolite would be identified by a mass shift of +16 atomic mass units (amu) compared to the parent drug. The precise location of the hydroxyl group can often be deduced from the specific fragment ions observed in the MS/MS spectrum. Similarly, the formation of an S-oxide would also result in a +16 amu shift, but its fragmentation pattern would differ from that of a hydroxylated metabolite. researchgate.net High-resolution mass spectrometry (HRMS) can further enhance identification accuracy by providing highly precise mass measurements, which helps to determine the elemental composition of metabolites. nih.gov

Table 2: Example LC-MS/MS Parameters for Metabolite Identification

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 Reverse Phase (e.g., 150 x 2.0 mm, 4 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water core.ac.uk |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol core.ac.uk |

| Flow Rate | 0.25 mL/min core.ac.uk |

| Injection Volume | 10 µL nih.gov |

| Column Temperature | 40 °C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Full Scan and Product Ion Scan (MS/MS) |

| Collision Gas | Argon or Nitrogen |

| Monitored Transitions (Example) | Parent [M+H]⁺ → Key Fragment Ions |

Future Directions and Emerging Research Avenues for 1 1 Benzothiophen 3 Yl Piperazine Research

Design and Synthesis of Next-Generation Analogues with Tailored Pharmacological Profiles

The future of 1-(1-benzothiophen-3-yl)piperazine research lies in the rational design and synthesis of novel analogues with highly specific and improved pharmacological profiles. The core strategy involves modifying the benzothiophene (B83047) ring, the piperazine (B1678402) linker, and the terminal aryl group to fine-tune activity at various biological targets.

Researchers have successfully synthesized derivatives by creating molecular hybrids, for instance, by coupling structural elements known for serotonin (B10506) reuptake inhibition, like benzo[b]thiophene, with arylpiperazines, which are classic 5-HT1A receptor ligands. nih.gov This approach has yielded compounds with dual activity at 5-HT1A serotonin receptors and the serotonin transporter (SERT). nih.govnih.gov For example, specific fluorinated and chlorinated benzothiophene derivatives have demonstrated high nanomolar affinity for both targets. nih.gov

Future work will likely focus on:

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties to enhance potency or selectivity. For instance, studies on related compounds have shown that substituting a 5-hydroxy indole (B1671886) with a benzo[b]thiophene ring can yield high affinity for D2 and D3 dopamine (B1211576) receptors. nih.gov

Structure-Activity Relationship (SAR) Expansion: Systematically altering substituents to build a comprehensive understanding of how chemical structure relates to biological activity. nih.govresearchgate.net This includes modifying the linker between the benzothiophene and piperazine moieties, as seen in the synthesis of propanol (B110389) and propanone derivatives to explore their effects on 5-HT1A receptor affinity. nih.govmdpi.com

Scaffold Diversification: Attaching the piperazine group to different positions of the benzothiophene ring (e.g., position 2 or 4) or using different heterocyclic systems altogether, guided by the successes seen with the benzothiophene core. mdpi.comnih.gov

The synthesis of these new analogues will continue to employ established chemical reactions like the Buchwald-Hartwig coupling, reductive amination, and nucleophilic substitution, which are common in the preparation of piperazine-containing drugs. mdpi.comresearchgate.net

Table 1: Binding Affinities of Selected this compound Analogues

| Compound Name | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-(5-Fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 2.3 | nih.gov |

| Serotonin Transporter | 12 | nih.gov | |

| 1-(5-Chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 30 | nih.gov |

| Serotonin Transporter | 30 | nih.gov | |

| 1-(Benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 86 | nih.gov |

| Serotonin Transporter | 76 | nih.gov | |

| 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A Receptor | 2300 | mdpi.com |

In-depth Elucidation of Mechanisms of Action at the Molecular and Cellular Levels

While initial research has identified primary targets like the 5-HT1A receptor and SERT, a deeper understanding of the molecular and cellular mechanisms is crucial for developing safer and more effective drugs. Future investigations will move beyond simple binding assays to functional and downstream signaling studies.

Key areas for exploration include:

Functional Activity Profiling: Determining whether these compounds act as agonists, antagonists, partial agonists, or allosteric modulators at their target receptors. nih.gov For instance, GTPγS binding assays have been used to reveal that certain benzothiophene derivatives possess antagonist properties at 5-HT1A receptors. nih.gov Similar assays can clarify the functional effects of new analogues at dopamine, sigma, and other receptors. nih.govnih.gov

Signaling Pathway Analysis: Investigating the downstream effects of receptor binding. For piperazine derivatives showing anticancer potential, this involves studying their impact on cellular processes like apoptosis. researchgate.net One such study on a piperazine derivative found it induced apoptosis by upregulating key marker proteins like cleaved caspase-3, cytochrome c, and Bax, indicating activation of the intrinsic mitochondrial signaling pathway. researchgate.net

Cellular Imaging: Using advanced microscopy to visualize how these compounds interact with and distribute within cells. Studies on related naphthalimide-piperazine hybrids have used cellular imaging to confirm good membrane permeability and cytoplasmic distribution. mdpi.com

These in-depth mechanistic studies will provide a more complete picture of how these compounds exert their therapeutic effects, potentially uncovering novel mechanisms and identifying biomarkers for patient response.

Integration of Advanced Computational Methodologies for Rational Drug Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery. For the this compound class, these methods can guide the design of new analogues with greater precision and predictability.

Future research will increasingly integrate:

Molecular Docking: Simulating how a ligand binds to the active site of a target protein. This helps in predicting binding affinity and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.comnih.gov Docking studies have been used to investigate the binding modes of related compounds in targets as diverse as the sigma-1 receptor, HDAC8, and DNA. nih.govnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR model for arylpiperazine derivatives successfully identified key molecular descriptors linked to anti-proliferative activity against prostate cancer cells. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time to assess its stability and reveal the crucial amino acid residues involved in the interaction. nih.govrsc.org

These computational approaches allow for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. nih.gov They can also predict pharmacophore elements required for high-affinity binding and even help discriminate between different functional outcomes like agonism and antagonism. nih.gov

Exploration of Novel Therapeutic Applications Beyond Established Areas

The structural features of this compound analogues make them candidates for a wide range of diseases beyond depression and anxiety. The piperazine ring is a common feature in drugs targeting various pharmacological pathways, suggesting that derivatives of this scaffold could be repurposed or developed for new indications. researchgate.netresearchgate.net

Emerging areas of research include:

Oncology: Several studies on piperazine derivatives, including those with benzothiazine and other heterocyclic cores, have demonstrated potent anti-proliferative activity. nih.govnih.gov They have been shown to act as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors, and to induce apoptosis in various cancer cell lines, including breast, liver, cervical, and pancreatic cancer. researchgate.netnih.govnih.gov

Pain Management: The sigma-1 receptor (σ1R) is a key modulator of pain signals. A new series of benzylpiperazinyl derivatives has been developed as selective σ1R antagonists, showing significant antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain. nih.gov

Neurodegenerative and Neuroinflammatory Disorders: Fatty acid amide hydrolase (FAAH) is an enzyme involved in neuroinflammation, and benzothiophene piperazine urea-based compounds have been identified as FAAH inhibitors. researchgate.net This suggests a potential role in treating conditions like Alzheimer's disease where neuroinflammation is a key factor.

Dopamine-Related Disorders: Analogues have been designed with high affinity and selectivity for dopamine D3 receptors, which are implicated in Parkinson's disease, schizophrenia, and addiction. nih.gov

This exploration into new therapeutic areas represents a significant growth opportunity for this class of compounds, potentially leading to novel treatments for a variety of unmet medical needs.

Table 2: Investigated Therapeutic Areas for Benzothiophene/Benzothiazine-Piperazine Analogues and Related Derivatives

| Therapeutic Area | Target/Mechanism | Finding | Reference |

|---|---|---|---|

| Antidepressant/Anxiolytic | 5-HT1A Receptor / SERT | Dual affinity and functional antagonism | nih.govnih.gov |

| Anticancer | Tubulin Polymerization | Inhibition of liver cancer cell proliferation (IC50 ~90 nM) | nih.gov |

| HDAC Inhibition | Selective HDAC6 inhibition (nanomolar IC50 values) | nih.gov | |

| Apoptosis Induction | Cytotoxicity in glioblastoma and cervix cancer cells (IC50 < 50 nM) | researchgate.net | |

| Pain (Neuropathic/Inflammatory) | Sigma-1 Receptor (σ1R) | Antinociceptive and anti-allodynic effects in mouse models | nih.gov |

| Neuroinflammation | Fatty Acid Amide Hydrolase (FAAH) | Inhibition of FAAH enzyme | researchgate.net |

| Dopamine-Related Disorders | Dopamine D3 Receptor | High affinity and selectivity (Ki = 1.69 nM) | nih.gov |

Q & A

Q. What are the typical synthetic routes for synthesizing 1-(1-benzothiophen-3-yl)piperazine?

Methodological Answer: The synthesis of piperazine derivatives like this compound generally involves sequential alkylation and coupling reactions. A representative approach includes:

Core Formation : Reacting benzothiophene derivatives with piperazine precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine backbone .

Functionalization : Introducing substituents via coupling reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to attach aromatic groups .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate high-purity product .

Q. Key Parameters :

- Catalysts : K₂CO₃ for deprotonation, CuSO₄·5H₂O for click chemistry .

- Solvents : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is critical:

Spectroscopy :

- ¹H/¹³C NMR : Verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) .

Chromatography :

- TLC : Monitor reaction progress using hexane/ethyl acetate mixtures .

Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: Piperazine derivatives are explored for:

Receptor Targeting :

- 5-HT Serotonin Receptors : Structural analogs show affinity for CNS targets due to piperazine’s basicity and conformational flexibility .

Anticancer Activity :

- Triazole-linked derivatives exhibit cytotoxicity via tubulin inhibition (IC₅₀ values <10 µM in MCF-7 cells) .

Antimicrobial Development :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer: Systematic optimization involves:

Parameter Screening :

- Temperature : Elevated temperatures (50–80°C) accelerate coupling but may degrade heat-sensitive intermediates .

- Catalyst Loading : 0.3–0.5 equiv. CuSO₄ maximizes azide-alkyne cycloaddition efficiency .

Solvent Selection :

- Mixed solvents (DCM/H₂O, 2:1) improve biphasic reaction homogeneity .

Workflow Automation :

Q. What strategies are effective in designing bioisosteric analogs of this compound with enhanced pharmacokinetics?

Methodological Answer:

Bioisostere Replacement :

- Replace benzothiophene with 1,2,5-thiadiazole to improve metabolic stability .

- Introduce trifluoromethoxy groups for enhanced lipophilicity and blood-brain barrier penetration .

SAR Studies :

Computational Modeling :

- Density Functional Theory (DFT) : Predict electronic effects of substituents on binding energy .

Q. How should researchers address stability challenges during storage of this compound?

Methodological Answer:

Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere : Use argon-filled containers to minimize oxidation .

Stability Monitoring :

- Periodic HPLC analysis (e.g., 95% purity threshold) detects degradation products .

Q. What computational methods predict the biological activity of this compound analogs?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to simulate binding to target proteins (e.g., 5-HT₁A receptors) .

MD Simulations :

- GROMACS trajectories (50 ns) assess ligand-receptor complex stability under physiological conditions .

QSAR Modeling :

Q. How can conflicting biological data for this compound derivatives be resolved?

Methodological Answer:

Reproducibility Checks :

- Replicate assays across independent labs (e.g., cytotoxicity in triple-negative breast cancer vs. leukemia models) .

Purity Validation :

Mechanistic Studies :

- Western Blotting : Verify target engagement (e.g., caspase-3 activation for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.